molecular formula C13H21N B2538660 (2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine CAS No. 2248220-01-9

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine

Cat. No. B2538660
CAS RN: 2248220-01-9
M. Wt: 191.318
InChI Key: JVXPPLQEKHEZLE-JTDNENJMSA-N
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Description

“(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine” is a type of amine, which are derivatives of ammonia in which one or more of the hydrogens has been replaced by an alkyl or aryl group . Amines are important weak bases, organic reactants, and biologically active compounds .


Molecular Structure Analysis

Amines are classified according to the number of alkyl or aryl groups attached to nitrogen . The nitrogen atom of the amine has a neutral bonding pattern of three bonds with a single lone pair . In the case of “(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine”, the nitrogen atom is bonded to an alkyl group, making it a primary amine .


Chemical Reactions Analysis

Amines, including “(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine”, are known to be important weak bases and organic reactants . They participate in a variety of chemical reactions, but specific reactions involving this compound are not detailed in the searched resources.

properties

IUPAC Name

(2S)-2-methyl-3-(4-methylphenyl)pentan-1-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21N/c1-4-13(11(3)9-14)12-7-5-10(2)6-8-12/h5-8,11,13H,4,9,14H2,1-3H3/t11-,13?/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JVXPPLQEKHEZLE-JTDNENJMSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)C(C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC(C1=CC=C(C=C1)C)[C@H](C)CN
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-Methyl-3-(4-methylphenyl)pentan-1-amine

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